molecular formula C12H9ClFN B8157894 2'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine

2'-Chloro-5-fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B8157894
M. Wt: 221.66 g/mol
InChI Key: LPVQHBOLDBIQJR-UHFFFAOYSA-N
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Description

2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 2’ position, a fluorine atom at the 5 position, and an amine group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl) . The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .

Industrial Production Methods

Industrial production of biphenyl derivatives often employs catalytic coupling reactions such as the Suzuki, Negishi, and Stille reactions . These methods involve the use of palladium or nickel catalysts and are known for their efficiency and scalability. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking an electrophilic center.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups present on the biphenyl structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can lead to the formation of halogenated biphenyl derivatives, while nucleophilic substitution can result in the formation of amine-substituted biphenyls.

Scientific Research Applications

2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The presence of the chlorine and fluorine atoms can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-5-fluoro-[1,1’-biphenyl]-3-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and binding affinity in various chemical and biological contexts. The amine group further adds to its versatility, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVQHBOLDBIQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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